2-Methylpentansulfonylfluorid

Übersicht

Beschreibung

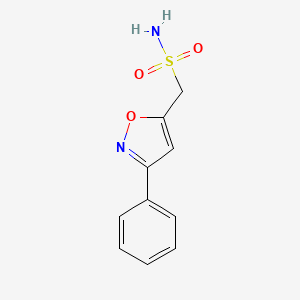

2-Methylpentane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1311317-93-7 . Its IUPAC name is 2-methyl-1-pentanesulfonyl fluoride . The molecular weight of this compound is 168.23 .

Synthesis Analysis

Sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, can be synthesized by various methods. One common method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

The Inchi Code for 2-Methylpentane-1-sulfonyl fluoride is1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 . Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical and Chemical Properties Analysis

The molecular weight of 2-Methylpentane-1-sulfonyl fluoride is 168.23 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Methylpentansulfonylfluorid wird in der organischen Synthese verwendet . Die Sulfonylfluoridgruppe ist eine weit verbreitete Struktureinheit in biologisch aktiven Molekülen und vielseitigen synthetischen Zwischenprodukten in der modernen organischen Synthese .

Chemische Biologie

Im Bereich der chemischen Biologie haben Sulfonylfluoride breite Anwendung gefunden . Sie werden als Schlüsselkomponente bei der Konstruktion von bioaktiven Molekülen eingesetzt .

Arzneimittelforschung

Sulfonylfluoride, einschließlich this compound, spielen eine bedeutende Rolle in der Arzneimittelforschung . Sie werden aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Synthese verschiedener Medikamente verwendet .

Materialwissenschaften

In den Materialwissenschaften werden Sulfonylfluoride aufgrund ihrer einzigartigen Eigenschaften eingesetzt . This compound als eine Art von Sulfonylfluorid dürfte Anwendungen auf diesem Gebiet haben .

Fluorierte Bausteine

This compound ist eine von zahlreichen organischen Verbindungen, die fluorierte Bausteine bilden . Diese Bausteine werden bei der Synthese verschiedener komplexer organischer Verbindungen verwendet .

Industrielle Produktion

This compound wird in der industriellen Produktion eingesetzt . Es wird in den meisten Volumina, einschließlich Großmengen, geliefert und kann nach Kundenspezifikationen hergestellt werden .

Wirkmechanismus

Target of Action

2-Methylpentane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of 2-Methylpentane-1-sulfonyl fluoride are proteins, specifically those with context-specific amino acids that can engage in a selective covalent interaction with the sulfonyl fluoride group .

Mode of Action

The mode of action of 2-Methylpentane-1-sulfonyl fluoride involves the compound acting as an electrophilic warhead. It has a balance of reactivity and stability that makes it attractive for applications in medicinal chemistry and chemical biology . The compound can engage with nucleophiles, specifically amino acids in proteins, under suitable reaction conditions .

Biochemical Pathways

Sulfonyl fluorides are known to interact with proteins in a way that can affect their function, potentially influencing a variety of biochemical pathways .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could impact their bioavailability .

Result of Action

The molecular and cellular effects of 2-Methylpentane-1-sulfonyl fluoride’s action would depend on the specific proteins it targets. By interacting with these proteins, the compound could influence their function and potentially lead to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylpentane-1-sulfonyl fluoride. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in various biological environments . .

Zukünftige Richtungen

Sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With the emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides , it’s likely that the use and study of these compounds will continue to grow in the future.

Biochemische Analyse

Biochemical Properties

2-Methylpentane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an electrophilic warhead in the sulfur(VI)-fluoride exchange (SuFEx) process . This compound interacts with various enzymes and proteins, including serine proteases, by forming covalent bonds with active-site residues. The interaction with serine proteases, for example, involves the sulfonyl fluoride group reacting with the hydroxyl group of the serine residue, leading to enzyme inhibition . This property makes 2-Methylpentane-1-sulfonyl fluoride a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

2-Methylpentane-1-sulfonyl fluoride affects various types of cells and cellular processes. It influences cell function by inhibiting specific enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by 2-Methylpentane-1-sulfonyl fluoride can disrupt normal proteolytic processes, leading to changes in cell signaling and metabolic pathways. Additionally, this compound’s ability to form stable covalent bonds with proteins can affect protein function and localization within the cell.

Molecular Mechanism

The molecular mechanism of 2-Methylpentane-1-sulfonyl fluoride involves its interaction with biomolecules through the formation of covalent bonds. The sulfonyl fluoride group reacts with nucleophilic residues, such as the hydroxyl group of serine in serine proteases, leading to enzyme inhibition . This covalent modification can result in the inactivation of the enzyme and subsequent changes in cellular processes. Additionally, 2-Methylpentane-1-sulfonyl fluoride can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylpentane-1-sulfonyl fluoride can change over time due to its stability and potential degradation. This compound is relatively stable under physiological conditions, which allows for prolonged studies of its effects on cellular function . Over extended periods, degradation products may form, which could influence the observed effects. Long-term studies have shown that 2-Methylpentane-1-sulfonyl fluoride can have lasting impacts on cellular function, particularly in enzyme inhibition and protein modification.

Dosage Effects in Animal Models

The effects of 2-Methylpentane-1-sulfonyl fluoride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on cellular function and overall health. Studies have shown that there is a threshold dose above which the compound’s inhibitory effects become detrimental, leading to potential toxicity and adverse reactions .

Metabolic Pathways

2-Methylpentane-1-sulfonyl fluoride is involved in metabolic pathways that include interactions with enzymes such as sulfotransferases . These enzymes catalyze the transfer of sulfonate groups to various substrates, leading to the formation of more water-soluble products that can be excreted from the body. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall metabolic processes.

Transport and Distribution

Within cells and tissues, 2-Methylpentane-1-sulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 2-Methylpentane-1-sulfonyl fluoride within tissues can also influence its overall efficacy and potential toxicity, as different tissues may have varying capacities for metabolizing and excreting the compound.

Subcellular Localization

The subcellular localization of 2-Methylpentane-1-sulfonyl fluoride is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the presence of specific targeting signals can lead to the accumulation of 2-Methylpentane-1-sulfonyl fluoride in the endoplasmic reticulum or mitochondria, where it can interact with localized enzymes and proteins.

Eigenschaften

IUPAC Name |

2-methylpentane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYUYIQKZYRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311317-93-7 | |

| Record name | 2-methylpentane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)

![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)

![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)